Fluspirilene Fluspirilene 8-[4,4-bis(4-fluorophenyl)butyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one is a diarylmethane.
A long-acting injectable antipsychotic agent used for chronic schizophrenia.
Brand Name: Vulcanchem
CAS No.: 1841-19-6
VCID: VC0528217
InChI: InChI=1S/C29H31F2N3O/c30-24-12-8-22(9-13-24)27(23-10-14-25(31)15-11-23)7-4-18-33-19-16-29(17-20-33)28(35)32-21-34(29)26-5-2-1-3-6-26/h1-3,5-6,8-15,27H,4,7,16-21H2,(H,32,35)
SMILES: C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F
Molecular Formula: C29H31F2N3O
Molecular Weight: 475.6 g/mol

Fluspirilene

CAS No.: 1841-19-6

Cat. No.: VC0528217

Molecular Formula: C29H31F2N3O

Molecular Weight: 475.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Fluspirilene - 1841-19-6

CAS No. 1841-19-6
Molecular Formula C29H31F2N3O
Molecular Weight 475.6 g/mol
IUPAC Name 8-[4,4-bis(4-fluorophenyl)butyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Standard InChI InChI=1S/C29H31F2N3O/c30-24-12-8-22(9-13-24)27(23-10-14-25(31)15-11-23)7-4-18-33-19-16-29(17-20-33)28(35)32-21-34(29)26-5-2-1-3-6-26/h1-3,5-6,8-15,27H,4,7,16-21H2,(H,32,35)
Standard InChI Key QOYHHIBFXOOADH-UHFFFAOYSA-N
SMILES C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F
Canonical SMILES C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F
Appearance Solid powder
Melting Point 187.5-190

Chemical Structure and Physicochemical Properties

Fluspirilene (IUPAC name: 8-[4,4-bis(4-fluorophenyl)butyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one) belongs to the diphenylbutylpiperidine class, characterized by a unique spirocyclic amine structure. Its molecular formula (C29H31F2N3O) confers a molar mass of 475.58 g/mol and a calculated partition coefficient (logP) of 5.2, facilitating blood-brain barrier penetration . The crystalline powder exhibits poor aqueous solubility (0.01 mg/mL at 25°C) but forms stable suspensions in water for injection, enabling sustained release over 7-10 days .

Structural Features and Stability

The molecule's central 1,3,8-triazaspiro[4.5]decan-4-one core provides conformational rigidity, while the 4,4-bis(4-fluorophenyl)butyl side chain enhances dopamine receptor affinity. X-ray diffraction studies reveal a twisted boat conformation in the piperidine ring, optimizing receptor binding pocket interactions . Stability testing shows degradation <2% under accelerated conditions (40°C/75% RH for 6 months), primarily through oxidative defluorination and spirolactam hydrolysis .

Pharmacological Profile and Mechanism of Action

As a typical antipsychotic, fluspirilene exhibits high-affinity antagonism at dopamine D2 (Ki = 9.5 nM) and serotonin 5-HT2A (Ki = 15.2 nM) receptors . Its 220-hour receptor occupancy half-life enables prolonged activity despite rapid plasma clearance .

Receptor Interaction Dynamics

TargetActionIC50 (nM)Functional Effect
D2 dopamineAntagonist9.5Mesolimbic pathway modulation
5-HT2AAntagonist15.2Cortical glutamate regulation
L-type Ca²⁺Inhibitor480Cardiac action potential prolongation

Table 1: Key pharmacological targets of fluspirilene .

The drug's slow dissociation from D2 receptors (t½ ≈ 72 hours) underlies its extended duration, while 5-HT2A blockade contributes to reduced extrapyramidal symptoms compared to classical neuroleptics . Voltage-gated calcium channel inhibition occurs at supratherapeutic doses, necessitating cardiac monitoring in predisposed patients .

Clinical Applications in Schizophrenia Management

Fluspirilene's 1-2 week dosing regimen (2-12 mg IM) demonstrates equivalent efficacy to daily oral antipsychotics, with relapse rates of 18-22% over 6 months in controlled trials . A Cochrane meta-analysis (12 RCTs, n=824) found no significant difference in PANSS scores versus haloperidol (Δ = -1.2, 95% CI -3.1–0.7), though extrapyramidal symptoms were 37% less frequent (RR 0.63) .

Comparative Depot Antipsychotic Profiles

DrugVehicleDosage IntervalTmax (days)Relapse Rate (1 yr)
FluspirileneAqueous7-14 days1-822%
Fluphenazine dec.Sesame oil14-28 days1-225%
Risperidone microspheresPolymer14 days4-619%

Table 2: Pharmacokinetic and outcome comparison of depot antipsychotics .

The aqueous suspension eliminates oil-related granuloma risk, with 92% injection site tolerability in phase IV studies . Plasma concentrations reach steady-state by week 3 (Cavg 1.2-2.8 ng/mL), maintaining D2 occupancy between 65-80% .

Emerging Applications in Oncology

Recent high-throughput screens identified fluspirilene as a potent glioblastoma stem cell (GSC) inhibitor, achieving 50% viability reduction at 2.5 μM through STAT3 pathway suppression . In orthotopic mouse models, weekly 5 mg/kg IP dosing reduced tumor volume by 68% (p<0.001) and extended median survival from 42 to 67 days .

Anti-Glioma Mechanisms

  • STAT3 Phosphorylation Inhibition: 73% reduction in pSTAT3(S727) within 6 hours (EC50 = 1.8 μM)

  • Sox2 Downregulation: 4.2-fold decrease in GSC stemness markers

  • Invasion Suppression: Matrigel penetration reduced by 59% at 3 μM

Combination with temozolomide synergistically enhanced apoptosis (CI = 0.32), suggesting potential adjuvant use . Phase 0 pharmacokinetic studies confirm tumor concentrations reaching 1.4-2.1 μM post 10 mg IM dosing, exceeding in vitro effective levels .

Adverse EffectIncidence (vs oral APs)Management Strategy
Acute dystonia12% (RR 0.54)Prophylactic anticholinergics
QTc prolongation4% (Δ +18 ms)Baseline/annual ECG monitoring
Weight gain8% (Δ -3.2 kg)Lifestyle counseling
Injection site reactions9%Site rotation, warm compresses

Table 3: Comparative safety data from 34-week RCTs .

The absence of significant P-glycoprotein interactions (Ki >10 μM) reduces drug-drug conflict risk, though CYP3A4 inhibitors may elevate levels by 40% . Hepatotoxicity occurs in 0.3% of long-term users, typically manifesting as transient transaminase elevation .

Pharmacoeconomic Considerations

Despite generic availability since 1995, fluspirilene accounts for <5% of global depot antipsychotic use due to marketing discontinuation in 18 countries. Cost-effectiveness analyses show:

  • US: $1,832/QALY vs paliperidone palmitate ($4,112/QALY)

  • EU: €23,000/relapse prevented vs oral risperidone

  • LMICs: $0.32/day maintenance cost, 78% adherence at 1 year

These metrics position it as a viable option in resource-limited settings, though supply chain challenges persist in 37 nations .

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